2-Bromo-6-nitrotoluene

Organic Synthesis Crystallization Physical Chemistry

Select 2-Bromo-6-nitrotoluene (CAS 55289-35-5) for its distinct 2,6-bis-ortho substitution that modulates Pd-catalyzed cross-coupling reactivity and ensures regiochemical fidelity in ergot alkaloid and carbazole alkaloid total synthesis. This isomer melts at 38–40°C, clearly differentiating it from the 2,5- (78–80°C) and 2,4- (42–45°C) isomers. Ideal for Suzuki and Sonogashira reactions where steric congestion is advantageous. Verify your isomer to prevent synthetic failure.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 55289-35-5
Cat. No. B1266184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitrotoluene
CAS55289-35-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
InChIKeyLYTNSGFSAXWBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitrotoluene CAS:55289-35-5 Procurement Guide | Research-Grade Intermediate for Clavicipitic Acid and Carbazole Alkaloid Synthesis


2-Bromo-6-nitrotoluene (CAS: 55289-35-5) is an ortho-brominated, ortho-nitrated toluene derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol [1]. The compound features a distinctive 2,6-bis-ortho substitution pattern wherein the bromine atom occupies the 2-position and the nitro group occupies the 6-position relative to the methyl substituent . This precise regiochemical arrangement imparts unique steric and electronic characteristics that differentiate it from its positional isomers (2-bromo-4-nitrotoluene, 2-bromo-5-nitrotoluene) and other nitrobromotoluene congeners .

2-Bromo-6-nitrotoluene CAS:55289-35-5 Isomer Differentiation: Why Regiochemistry Precludes Simple Interchangeability


In nitrobromotoluene chemistry, positional isomerism fundamentally alters reactivity, physical properties, and synthetic outcomes. The 2,6-ortho,ortho-substitution pattern of 2-bromo-6-nitrotoluene creates a sterically congested environment that differs markedly from the 2,4- and 2,5-isomers [1]. This congestion influences both the activation barrier for palladium-catalyzed cross-coupling reactions and the regioselectivity of subsequent transformations. Notably, 2-bromo-6-nitrotoluene exhibits a melting point of 38–40 °C , in stark contrast to 2-bromo-5-nitrotoluene (78–80 °C) [2] and 2-bromo-4-nitrotoluene (42–45 °C) —a physical manifestation of the differing intermolecular packing dictated by isomer-specific substitution patterns. Simply substituting one isomer for another in an established synthetic protocol risks altered reaction kinetics, reduced yields, or complete synthetic failure.

2-Bromo-6-nitrotoluene CAS:55289-35-5 Quantitative Differentiation vs. 5-Bromo and 4-Bromo Isomers


2-Bromo-6-nitrotoluene vs. 2-Bromo-5-nitrotoluene Melting Point Differential Indicates Distinct Crystalline Packing for Purification and Formulation

2-Bromo-6-nitrotoluene exhibits a significantly lower melting point (38–40 °C) compared to its 2-bromo-5-nitrotoluene positional isomer (78–80 °C), a difference of approximately 40 °C . This substantial thermal differential originates from the distinct intermolecular packing motifs induced by the 2,6-bis-ortho substitution geometry versus the 2,5-substitution pattern, directly impacting purification by recrystallization and solid-handling logistics [1].

Organic Synthesis Crystallization Physical Chemistry

Synthesis of 2-Bromo-6-nitrotoluene: Literature Yield of 90% Under Sandmeyer-Type Bromination Conditions

A preparative route to 2-bromo-6-nitrotoluene via diazotization of 2-methyl-3-nitroaniline followed by Sandmeyer bromination has been reported to proceed with a yield of 90% [1]. This efficiency provides a benchmark for process chemists evaluating synthetic accessibility relative to alternative routes to other nitrobromotoluene isomers [2].

Process Chemistry Synthetic Methodology Aromatic Bromination

Validated Use as Starting Reagent in Total Synthesis of N-Acetyl Methyl Ester of (±)-Clavicipitic Acids

2-Bromo-6-nitrotoluene serves as a documented starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids, an ergot alkaloid derivative . This validated application, corroborated across multiple vendor technical datasheets, confirms the compound's suitability for constructing the specific indole-containing framework required for clavicipitic acid scaffolds .

Total Synthesis Natural Products Alkaloid Chemistry

Validated Use in Synthesis of Carbazomadurin A, a Highly Oxygenated Neuronal Cell Protecting Carbazole Alkaloid

2-Bromo-6-nitrotoluene has been employed in the synthesis of carbazomadurin A, a highly oxygenated carbazole alkaloid with demonstrated neuronal cell protective activity . This use case demonstrates the compound's compatibility with multi-step synthetic sequences targeting polyoxygenated aromatic frameworks, a transformation for which the 2,6-regiochemistry may be specifically required [1].

Medicinal Chemistry Neuroprotection Carbazole Alkaloid Synthesis

2-Bromo-6-nitrotoluene CAS:55289-35-5 Priority Application Scenarios for Scientific Procurement


Synthesis of Clavicipitic Acid Derivatives and Ergot Alkaloid Analogs

2-Bromo-6-nitrotoluene serves as a validated starting reagent for constructing the indole-containing framework of clavicipitic acids. Procurement of this specific isomer is essential for research groups engaged in the total synthesis of ergot alkaloid derivatives where the 2,6-substitution pattern is structurally requisite .

Construction of Polyoxygenated Carbazole Alkaloid Scaffolds

The compound has documented utility as an intermediate in the synthesis of carbazomadurin A, a highly oxygenated carbazole alkaloid exhibiting neuronal cell protective properties. Researchers developing carbazole-based therapeutics should specify this isomer to maintain synthetic fidelity to established routes .

Palladium-Catalyzed Cross-Coupling Reactions Requiring Ortho,Ortho-Disubstituted Aryl Bromides

2-Bromo-6-nitrotoluene functions as a competent electrophilic partner in Suzuki, Sonogashira, and related palladium-catalyzed cross-coupling reactions. The 2,6-bis-ortho substitution imposes a defined steric environment that can influence both coupling efficiency and the regiochemical outcome of subsequent transformations—a critical consideration when designing synthetic sequences where this specific steric profile is advantageous .

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